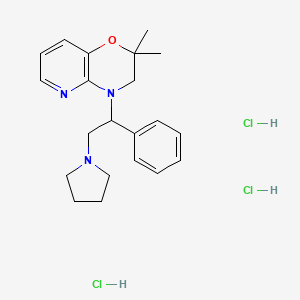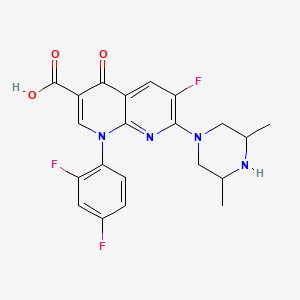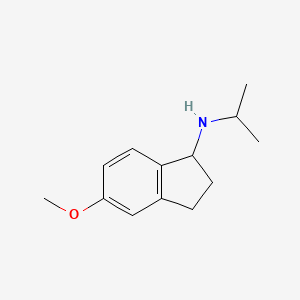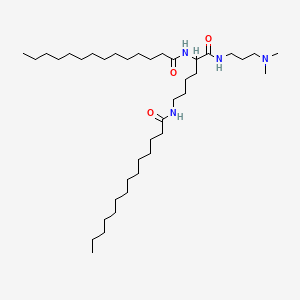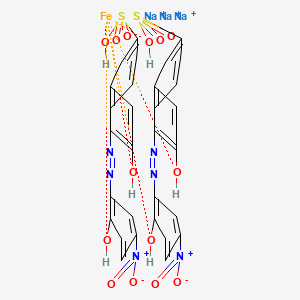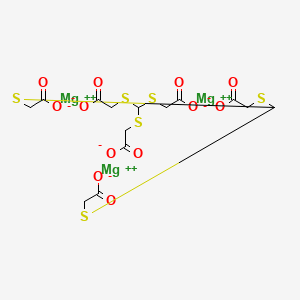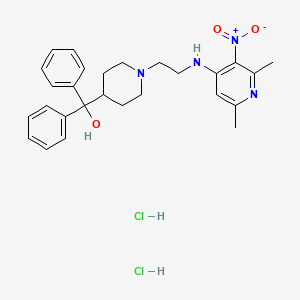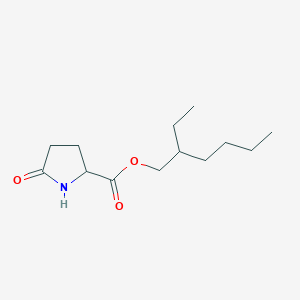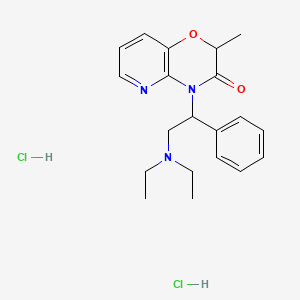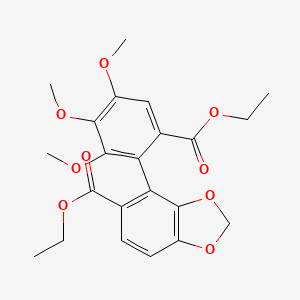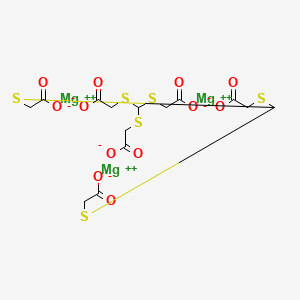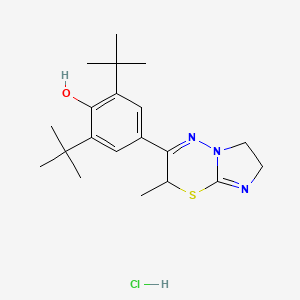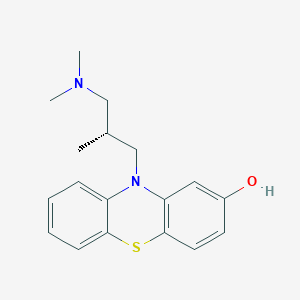
O-Desmethyllevomepromazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of O-Desmethyllevomepromazine involves several steps, starting from levomepromazine. One common method includes the demethylation of levomepromazine using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
O-Desmethyllevomepromazine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of O-Desmethyllevomepromazine is similar to that of its parent compound, levomepromazine. It acts as an antagonist at various neurotransmitter receptors, including dopamine (D2), adrenergic (α1), histamine (H1), and muscarinic acetylcholine (M1) receptors . By blocking these receptors, the compound can modulate neurotransmitter activity and exert its pharmacological effects, such as antipsychotic, sedative, and antiemetic properties .
Comparación Con Compuestos Similares
O-Desmethyllevomepromazine is structurally similar to other phenothiazine derivatives, such as chlorpromazine and promethazine . it is unique in its specific receptor binding profile and metabolic pathway. Unlike chlorpromazine, which has a higher potency as an antipsychotic, this compound has a broader spectrum of action, affecting multiple receptor types . This makes it particularly useful in palliative care for managing symptoms like nausea, vomiting, and agitation .
Similar compounds include:
Chlorpromazine: Another phenothiazine derivative with strong antipsychotic properties.
Promethazine: Known for its antihistamine and antiemetic effects.
Levomepromazine: The parent compound of this compound, used primarily as an antipsychotic.
Propiedades
Número CAS |
81607-63-8 |
|---|---|
Fórmula molecular |
C18H22N2OS |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
10-[(2R)-3-(dimethylamino)-2-methylpropyl]phenothiazin-2-ol |
InChI |
InChI=1S/C18H22N2OS/c1-13(11-19(2)3)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21)10-16(18)20/h4-10,13,21H,11-12H2,1-3H3/t13-/m1/s1 |
Clave InChI |
XLYJXWKJHKLGQO-CYBMUJFWSA-N |
SMILES isomérico |
C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)CN(C)C |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


